3-Fluorophthalic acid

描述

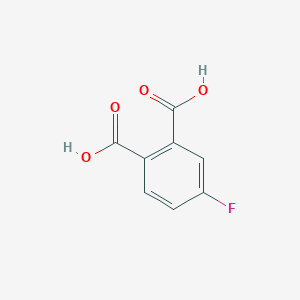

Structure

3D Structure

属性

IUPAC Name |

3-fluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQSMSCEJBIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935884 | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-67-1 | |

| Record name | 3-Fluorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1583-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations in 3 Fluorophthalic Acid Preparation

Conventional Synthetic Routes to 3-Fluorophthalic Acid

Conventional methods for preparing this compound are centered on the creation and subsequent hydrolysis of 3-fluorophthalic anhydride (B1165640). A key strategy in this synthesis is the halogen exchange reaction, a fundamental process in organofluorine chemistry.

Halogen Exchange Reactions for Fluorophthalic Anhydrides

Halogen exchange reactions, often referred to as Finkelstein-type reactions, are a class of nucleophilic substitution reactions where one halogen atom is replaced by another. wikipedia.org In the context of aromatic compounds, this process, particularly for replacing chlorine with fluorine, is a well-established method. google.comgoogle.com This approach is effectively utilized in the synthesis of 3-fluorophthalic anhydride from its chlorinated analogue. google.com

The most common and direct precursor for the synthesis of 3-fluorophthalic anhydride is 3-chlorophthalic anhydride. google.com This starting material is a monochlorinated aromatic anhydride that can be prepared through methods such as the incomplete chlorination of phthalic anhydride or the replacement of a nitro group from 3-nitrophthalic anhydride. google.comwikipedia.org The chlorine atom on the aromatic ring of 3-chlorophthalic anhydride is susceptible to nucleophilic substitution by a fluoride (B91410) ion, making it an ideal substrate for this transformation. acs.org

The success of the halogen exchange reaction hinges on the choice of the fluoride source. Anhydrous alkali metal fluorides are essential for this process. google.comgoogle.com

Anhydrous Potassium Fluoride (KF): Potassium fluoride is a commonly used and cost-effective reagent for converting chlorocarbons into fluorocarbons. wikipedia.org For the reaction to be effective, the KF must be anhydrous, as the presence of water can impede the reaction. wikipedia.org It is often used in polar aprotic solvents to facilitate the reaction. wikipedia.org In some methodologies, its effectiveness is enhanced by the presence of a phase transfer catalyst, which helps to improve the solubility and reactivity of the fluoride ion in the organic phase. google.com

Cesium Fluoride (CsF): Cesium fluoride is a more reactive and soluble source of fluoride ions in organic solvents compared to potassium fluoride. wikipedia.orgchemeurope.com This heightened reactivity makes it a highly effective reagent for nucleophilic aromatic fluorination, even with less reactive substrates. wikipedia.orgnih.gov Although more expensive than KF, its use can lead to higher yields and milder reaction conditions. nih.gov The choice between KF and CsF often involves a trade-off between cost and reactivity. nih.gov

Optimizing reaction parameters such as temperature and solvent is crucial for maximizing the yield and purity of 3-fluorophthalic anhydride. sigmaaldrich.com

Temperature: Early methods involved heating 3-chlorophthalic anhydride with anhydrous potassium fluoride at very high temperatures, such as 280-290°C, which resulted in a modest yield of 50%. google.com Later improvements demonstrated that conducting the reaction at a lower temperature of 235°C could increase the yield to 68%. google.com The use of catalysts and specific solvent systems allows the reaction to proceed at even lower reflux temperatures, for example, 195°C, achieving yields upwards of 97%. google.com

Solvents: The choice of solvent is critical. Polar aprotic solvents like sulfolane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed in halogen exchange reactions. wikipedia.orggoogle.com One patented method utilizes a solvent mixture of o-dichlorobenzene and carbon tetrachloride. google.com The solvent's role is to dissolve the reactants and facilitate the interaction between the organic substrate and the inorganic fluoride salt. google.com

Preparation of 3-Fluorophthalic Anhydride

The preparation of 3-fluorophthalic anhydride is the central step in the synthesis of this compound. The halogen exchange reaction, as detailed above, is the primary method. A notable procedure involves reacting 3-chlorophthalic anhydride with anhydrous potassium fluoride in the presence of a phase transfer catalyst, such as tetramethylammonium (B1211777) chloride, in a suitable solvent. The mixture is heated to reflux until the reaction is complete. Post-reaction, the crude product is isolated through filtration and crystallization, followed by purification via vacuum rectification to yield pure 3-fluorophthalic anhydride. google.com

| Method | Fluoride Source | Temperature | Solvent/Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| High-Temperature Melt | Anhydrous KF | 280-290°C | None (neat) | 50% | google.com |

| Modified High-Temperature | Anhydrous KF | 235°C | None | 68% | google.com |

| Catalytic Two-Step | Anhydrous KF | 150°C (Step 1) | Sulfolane, Thionyl chloride | 86% | google.com |

| Phase Transfer Catalysis | Anhydrous KF | 195°C (Reflux) | o-dichlorobenzene/CCl4, Tetramethylammonium chloride | 97.1% | google.com |

Hydrolysis of 3-Fluorophthalic Anhydride to this compound

The final step in the synthesis is the conversion of 3-fluorophthalic anhydride to this compound. This transformation is achieved through hydrolysis. wikipedia.org Like other acid anhydrides, 3-fluorophthalic anhydride reacts with water to open the anhydride ring, forming two carboxylic acid functional groups. researchgate.net This process is typically straightforward, involving the treatment of the anhydride with water. The kinetics of phthalic anhydride hydrolysis show that the reaction is catalyzed by various bases. researchgate.net The resulting this compound can then be isolated and purified.

Advanced and Green Chemistry Approaches in this compound Synthesis

The synthesis of fine chemicals such as this compound is increasingly guided by the principles of green and sustainable chemistry. These advanced approaches aim to improve reaction efficiency, reduce energy consumption, and minimize the generation of hazardous waste compared to traditional synthetic routes. Innovations in reaction activation, catalysis, and process design are central to developing more environmentally benign methodologies for producing fluorinated aromatic compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating. ijprdjournal.com This technique often results in a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. rasayanjournal.co.in

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles have been successfully applied to analogous transformations, such as the synthesis of phthalimide (B116566) derivatives and other aromatic carboxylic acids. epa.govctppc.orgmdpi.com For instance, reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes using a microwave reactor. rasayanjournal.co.in This rapid heating can also minimize the formation of side products that may occur during prolonged exposure to high temperatures. The solvent-free application of microwave irradiation is another significant advantage, simplifying work-up procedures and reducing the environmental burden associated with solvent use. epa.gov

The table below illustrates the typical enhancements observed when applying microwave irradiation to a reaction analogous to those used in the synthesis of aromatic acids, such as the hydrolysis of an amide.

| Reaction Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | ~60 minutes | ~7 minutes | rasayanjournal.co.in |

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation | |

| Typical Yield | Good | Excellent (~99%) | rasayanjournal.co.in |

| Heating Mechanism | Conduction/Convection (surface heating) | Direct molecular interaction (bulk heating) | ijprdjournal.com |

Catalytic Methods and Phase Transfer Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways that reduce energy requirements and waste by using sub-stoichiometric amounts of a catalyst to achieve high conversion rates. epa.govacs.org In the context of this compound synthesis, catalytic methods can be applied to both the fluorination and carboxylation steps.

Phase Transfer Catalysis (PTC) is a particularly valuable technique for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing an inorganic salt (e.g., a fluoride source) and an organic phase containing the aromatic substrate. operachem.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the reactant anion from the aqueous phase into the organic phase where the reaction can occur. operachem.com This process allows reactions to proceed under milder conditions and avoids the need for expensive, anhydrous, or polar aprotic solvents.

For a potential synthesis of a this compound precursor, PTC could be instrumental in nucleophilic aromatic substitution (SNAr) reactions to introduce the fluorine atom. acs.orgnih.gov The catalyst functions by forming a lipophilic ion pair with the fluoride anion, which can then traverse the phase boundary and react with the organic substrate. operachem.com This activation of the anion leads to significantly enhanced reaction rates. operachem.com

The table below lists common phase-transfer catalysts and their characteristics.

| Catalyst Type | Examples | Key Features | Typical Applications |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 | Cost-effective, widely available, suitable for moderate temperatures. | Nucleophilic substitutions, alkylations. |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Higher thermal stability compared to ammonium salts. | Reactions requiring higher temperatures. |

| Crown Ethers | 18-Crown-6 | High efficacy, complexes with specific cations (e.g., K+). | Anion-activated nucleophilic substitutions. |

| Cryptands | Kryptofix 2.2.2 | Forms highly stable inclusion complexes with cations, providing highly "naked" and reactive anions. | Radiofluorination, reactions requiring maximum anion reactivity. mdpi.com |

Minimization of Waste and Environmental Impact in Synthesis

A primary goal of green chemistry is the prevention of waste at its source. epa.govmsu.edu The environmental impact of a chemical process can be quantitatively assessed using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. halecosmeceuticals.com Traditional multi-step syntheses often have very high E-factors due to the use of stoichiometric reagents, solvent losses, and purification waste.

Strategies to minimize waste in the synthesis of this compound are centered on several key principles of green chemistry:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like elimination or substitution reactions using stoichiometric reagents. acs.org

Use of Catalysis : As discussed previously, using catalytic rather than stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can be recycled. epa.govalliedacademies.org

Safer Solvents : Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol, or supercritical fluids, or designing solvent-free reaction conditions, significantly reduces environmental impact. alliedacademies.org

Energy Efficiency : Employing methods like microwave synthesis or conducting reactions at ambient temperature and pressure reduces the energy footprint of the process. alliedacademies.org

The following table provides a conceptual comparison between a traditional synthesis approach and a greener, more sustainable approach.

| Principle | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Reagents | Stoichiometric reagents (e.g., classical oxidants or halogenating agents). | Catalytic reagents (e.g., transition metal catalysts, phase-transfer catalysts). acs.org | Drastic reduction in inorganic salt waste; higher efficiency. |

| Atom Economy | Often low, with significant byproduct formation. | High, through reaction design (e.g., direct C-H activation/carboxylation). nih.gov | Minimizes waste at the molecular level. halecosmeceuticals.com |

| Solvents | Use of volatile, hazardous, or chlorinated organic solvents. | Use of water, recyclable bio-solvents, or solvent-free conditions. | Reduces pollution, health risks, and separation energy costs. |

| Energy Input | Prolonged heating under reflux. | Ambient temperature reactions or energy-efficient methods like microwave heating. | Lower energy consumption and associated emissions. |

By integrating these advanced and green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and economically viable manufacturing processes. alliedacademies.org

Derivatization Strategies and Synthetic Transformations of 3 Fluorophthalic Acid

Formation of Phthalic Anhydride (B1165640) Derivatives

One of the most fundamental transformations of 3-fluorophthalic acid is its conversion to 3-fluorophthalic anhydride. This reaction typically involves the removal of a water molecule from the two carboxylic acid groups of the parent acid. The resulting anhydride is a stable, solid compound with a melting point between 158-161 °C . The formation of the anhydride is a critical step as it serves as a more reactive precursor for subsequent syntheses.

The synthesis of 3-fluorophthalic anhydride can be achieved through several routes. One notable method involves the nucleophilic substitution of 3-chlorophthalic anhydride with potassium fluoride (B91410) at high temperatures nih.gov. Another approach starts from 3-nitrophthaloyl dichloride researchgate.net. The anhydride is a key intermediate required for the synthesis of various polycyclic fluorine compounds and other complex derivatives .

Table 1: Properties of 3-Fluorophthalic Anhydride

| Property | Value |

|---|---|

| CAS Number | 652-39-1 |

| Molecular Formula | C₈H₃FO₃ |

| Molecular Weight | 166.11 g/mol |

| Melting Point | 158-161 °C (lit.) |

| Appearance | Solid |

Synthesis of Esters and Amides of this compound

The carboxylic acid groups of this compound, or more commonly, the anhydride ring of its derivative, are readily converted into esters and amides.

Esters: The synthesis of phthalate esters is generally achieved through Fischer esterification, reacting the phthalic acid or its anhydride with a specific alcohol in the presence of an acid catalyst icm.edu.pl. While specific studies detailing the esterification of this compound were not prevalent, this standard method is applicable for producing its corresponding dialkyl or alkyl aryl esters. These fluorinated esters can be valuable as specialized plasticizers or as intermediates in organic synthesis icm.edu.pl.

Amides: The reaction of 3-fluorophthalic anhydride with ammonia, primary amines, or secondary amines is a common route to produce amides mdpi.com. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate amic acid, which can then cyclize to form a phthalimide (B116566) or be further manipulated. For instance, reacting 3-fluorophthalic anhydride with an amine initially forms an amide and a carboxylic acid. With excess amine, the carboxylic acid is neutralized to form an ammonium (B1175870) salt mdpi.com.

This reactivity is harnessed in the synthesis of complex molecules. 3-Fluorophthalic anhydride may be used to prepare substituted benzamides with potential neuroleptic activity researchgate.net. A significant application is in the agrochemical industry, where phthalic acid diamides are used as insecticides scielo.brsigmaaldrich.com. The insecticide flubendiamide, for example, is a sophisticated diamide derivative of a phthalic acid backbone that targets insect ryanodine receptors scielo.brnih.gov. Its synthesis involves the regioselective introduction of two different amine moieties starting from a phthalic anhydride precursor scielo.br.

Incorporation into Complex Polymeric Structures

The difunctional nature of this compound and its anhydride makes them valuable monomers for the synthesis of high-performance polymers. The introduction of a fluorine atom can enhance properties such as thermal stability, solubility, and dielectric performance.

Polyimide Synthesis from 3-Fluorophthalic Anhydride

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength vt.edu. The most common route for their synthesis is a two-step polycondensation process vt.educore.ac.uk. In the first step, a dianhydride is reacted with a diamine in a polar aprotic solvent to form a soluble precursor, poly(amic acid) (PAA) vt.eduresearchgate.net. In the second step, this precursor is cyclized through either thermal or chemical imidization to form the final polyimide vt.edu.

Fluorinated polyimides, often synthesized using dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), exhibit improved solubility and optical transparency due to the bulky, electron-withdrawing -CF₃ groups that disrupt polymer chain packing scielo.brpsu.edu. While specific research detailing the use of 3-fluorophthalic anhydride as the sole dianhydride monomer is limited, its structure is suitable for this polymerization process. It can act as the dianhydride monomer, reacting with various aromatic diamines to produce fluorinated polyimides, potentially imparting unique properties due to the single fluorine substituent.

Table 2: General Steps in Polyimide Synthesis

| Step | Process | Description |

|---|---|---|

| 1 | Poly(amic acid) Formation | A dianhydride (e.g., 3-fluorophthalic anhydride) reacts with a diamine in a solvent like DMAc at room temperature vt.educore.ac.uk. |

| 2 | Imidization (Cyclization) | The poly(amic acid) is converted to the polyimide by heating (thermal imidization) or by using chemical dehydrating agents vt.eduresearchgate.net. |

Poly(esterurethane)s with Halogen-Containing Moieties

Poly(ester-urethane)s are block copolymers valued for their elastomeric properties and biocompatibility google.com. They are typically synthesized by reacting a polyester polyol and a diol-based chain extender with a diisocyanate scribd.com. The properties of the resulting polymer can be tailored by altering the constituent blocks google.com.

Aromatic polyester polyols, which form a key segment of these urethanes, are often synthesized from glycols and acid anhydrides, such as phthalic anhydride icm.edu.plmdpi.com. To create a halogen-containing poly(ester-urethane), this compound or its anhydride can be used to synthesize a fluorine-containing polyester polyol. This fluorinated polyol can then be reacted with a diisocyanate (like 1,6-hexamethylene diisocyanate) and a chain extender to form the final poly(ester-urethane). The incorporation of the fluoro-phthalic moiety is expected to influence the polymer's thermal stability, chemical resistance, and surface properties.

Metal-Phthalocyanine Derivatives

Metal-phthalocyanines are large, aromatic macrocycles with a central metal ion, known for their intense color and applications as dyes, pigments, and catalysts google.com. Their synthesis typically involves the cyclotetramerization of phthalic acid derivatives, most commonly phthalonitriles or 1,3-diiminoisoindoline google.compatsnap.com.

To synthesize a fluorinated metal-phthalocyanine, a 3-fluoro-substituted precursor is required. A plausible synthetic route starts with this compound.

Anhydride Formation: The acid is first converted to 3-fluorophthalic anhydride.

Imide Formation: The anhydride can be reacted with urea or ammonia to form 3-fluorophthalimide nih.gov.

Precursor Synthesis: The 3-fluorophthalimide can then be converted to 1,3-diiminoisoindoline or 3-fluorophthalonitrile, which are the direct precursors for the macrocycle formation patsnap.comnih.gov. For example, 1,3-diiminoisoindoline can be synthesized from phthalic anhydride and urea in the presence of a catalyst like ammonium molybdate google.com.

Cyclization: The fluorinated precursor is then heated in the presence of a metal salt (e.g., CuCl₂, Zn(OAc)₂) to yield the corresponding metal-3-fluorophthalocyanine.

Preparation of Heterocyclic Compounds from this compound Precursors

The derivatives of this compound are valuable starting materials for the synthesis of various heterocyclic compounds.

A straightforward example is the reduction of 3-fluorophthalic anhydride. Treatment with a reducing agent like sodium borohydride (NaBH₄) leads to the formation of a mixture of isomeric fluorophthalides: 4-fluorophthalide and 7-fluorophthalide researchgate.net. These compounds are lactones, a class of cyclic esters.

Furthermore, this compound can be a starting point for more complex heterocyclic structures. Bacterial cultures have been shown to decarboxylate this compound, converting it into a mixture of 2-fluorobenzoic acid and 3-fluorobenzoic acid gsconlinepress.com. These products can then be used in further synthetic steps.

3-Fluorophthalic anhydride is also a precursor for synthesizing isoindoline-1,3-dione (phthalimide) derivatives. These cyclic imides are important pharmacophores due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis involves refluxing the anhydride with a substituted hydrazine in a solvent like glacial acetic acid to yield the N-substituted fluorophthalimide derivative.

Synthesis of Fluorine-Substituted Phthalides

A key synthetic transformation of this compound involves its conversion into fluorine-substituted phthalides. This process is typically achieved through a two-step sequence involving the formation of 3-fluorophthalic anhydride followed by a regioselective reduction.

The initial step is the dehydration of this compound to its corresponding anhydride, 3-fluorophthalic anhydride. This is a standard reaction for phthalic acids and can be accomplished by heating the acid, often with a dehydrating agent.

The subsequent and crucial step is the reduction of the unsymmetrically substituted 3-fluorophthalic anhydride. The use of sodium borohydride (NaBH₄) as a reducing agent has been shown to yield a mixture of two isomeric fluorophthalides: 4-fluorophthalide and 7-fluorophthalide organic-chemistry.org. The mechanism of this reduction involves the nucleophilic attack of a hydride ion from the borohydride to one of the carbonyl carbons of the anhydride ring. This is followed by an intramolecular ring-opening and subsequent lactonization to form the phthalide ring.

The regioselectivity of the reduction of substituted phthalic anhydrides with sodium borohydride is influenced by the electronic and steric nature of the substituent on the aromatic ring. For 3-substituted phthalic anhydrides, there is a preferential reduction of the carbonyl group that is adjacent to the substituent organic-chemistry.org. In the case of 3-fluorophthalic anhydride, the fluorine atom's electron-withdrawing nature influences the electrophilicity of the adjacent carbonyl carbon, directing the hydride attack. This regioselectivity leads to the formation of both 4-fluorophthalide and 7-fluorophthalide, with the ratio of the products being dependent on the specific reaction conditions.

| Product Name | Chemical Structure | General Observation |

|---|---|---|

| 4-Fluorophthalide |  | A mixture of both isomers is typically obtained. The regioselectivity is influenced by the electronic effects of the fluorine substituent. |

| 7-Fluorophthalide |  |

Formation of Benzoxazinediones

The synthesis of benzoxazinediones from this compound represents a more complex transformation, requiring the introduction of a nitrogen atom and the formation of a second heterocyclic ring. A direct cyclization of this compound to a benzoxazinedione is not a straightforward process. A plausible synthetic route involves a multi-step sequence starting with the conversion of one of the carboxylic acid groups into an amino group.

This transformation can be achieved through classical rearrangement reactions such as the Hofmann, Curtius, or Schmidt rearrangements. For instance, this compound can be converted to its monoamide, 3-carboxy-2-fluorobenzamide. Treatment of this monoamide with a reagent like bromine in the presence of a strong base (Hofmann rearrangement) would lead to the formation of 3-amino-2-fluorobenzoic acid after decarboxylation of an intermediate isocyanate.

Alternatively, the Curtius rearrangement offers another pathway. One of the carboxylic acid groups of this compound can be selectively converted into an acyl azide. Thermal or photochemical decomposition of this acyl azide would generate an isocyanate, which upon hydrolysis, would yield the corresponding amino acid, such as 2-amino-3-fluorobenzoic acid wikipedia.orgnih.govallen.in. Similarly, the Schmidt reaction, which involves treating a carboxylic acid with hydrazoic acid under acidic conditions, can also be employed to convert one of the carboxyl groups to an amine wikipedia.orgslideshare.netresearchgate.net.

Once the key intermediate, a fluoro-substituted aminobenzoic acid (e.g., 3-amino-2-fluorobenzoic acid or 2-amino-3-fluorobenzoic acid), is synthesized, it can then undergo cyclization to form a fluorine-substituted benzoxazinedione. This cyclization step would typically involve reacting the aminobenzoic acid with a reagent that can provide the second carbonyl group of the benzoxazinedione ring, such as phosgene or a phosgene equivalent.

| Intermediate | Synthetic Method from this compound Derivative | Potential Subsequent Reaction |

|---|---|---|

| 3-Amino-2-fluorobenzoic acid | Hofmann rearrangement of 3-carboxy-2-fluorobenzamide | Cyclization with a C1 synthon (e.g., phosgene or its equivalent) to form the benzoxazinedione ring. |

| 2-Amino-3-fluorobenzoic acid | Curtius or Schmidt rearrangement of a mono-activated this compound derivative |

Advanced Analytical and Spectroscopic Characterization in 3 Fluorophthalic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Fluorophthalic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons on the aromatic ring. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons. The electron-withdrawing nature of the two carboxylic acid groups and the fluorine atom shifts these signals downfield, typically in the range of 7.5 to 8.5 ppm.

The substitution pattern gives rise to a complex splitting pattern known as an ABC spin system. The proton adjacent to the fluorine atom (H4) would appear as a triplet of doublets, the proton between the two carboxylic acid groups (H6) as a doublet of doublets, and the remaining proton (H5) as a triplet of doublets. The precise chemical shifts and coupling constants are influenced by the solvent and pH. chemicalpapers.com In addition to the proton-proton couplings (³JHH), which are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling, couplings between the protons and the fluorine nucleus (JHF) are also observed. ubc.ca These heteronuclear couplings are valuable for confirming the position of the fluorine substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.5 - 7.8 | td (triplet of doublets) | ³JHH, ⁴JHF |

| H5 | 7.8 - 8.1 | td (triplet of doublets) | ³JHH, ⁵JHF |

| H6 | 8.2 - 8.5 | dd (doublet of doublets) | ³JHH, ⁴JHF |

| COOH | 12.0 - 13.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon skeleton. The molecule has eight non-equivalent carbon atoms, which should result in eight distinct signals in the proton-decoupled spectrum.

The two carboxylic acid carbons (C7 and C8) are expected to resonate at the most downfield positions, typically between 165 and 175 ppm. The six aromatic carbons will appear in the 115-140 ppm range. The carbon directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF), typically around 240-260 Hz, appearing as a doublet in a coupled spectrum. thieme-connect.de Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also affect the signals of the adjacent carbons (C2, C4) and the carbon meta to the fluorine (C5), providing further confirmation of the structure. thieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C1 | ~135 | ²JCF ≈ 20-25 Hz |

| C2 | ~130 | ³JCF ≈ 5-10 Hz |

| C3 | ~160 (doublet) | ¹JCF ≈ 240-260 Hz |

| C4 | ~120 | ²JCF ≈ 20-25 Hz |

| C5 | ~130 | ³JCF ≈ 5-10 Hz |

| C6 | ~125 | ⁴JCF ≈ 0-3 Hz |

| C=O (Carboxyl 1) | 165 - 175 | - |

| C=O (Carboxyl 2) | 165 - 175 | - |

¹⁹F NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal for an aryl fluoride (B91410) typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu This signal will be split into a multiplet due to coupling with the ortho (H2, H4) and meta (H6) protons on the aromatic ring. This coupling pattern provides definitive evidence for the fluorine's position on the benzene (B151609) ring.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, showing cross-peaks between adjacent (ortho-coupled) protons, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons, such as the carboxyl carbons and the carbons at positions 1, 2, and 3, by observing their correlations with nearby protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The IR spectrum of this compound is expected to be dominated by several key features. Due to intermolecular hydrogen bonding between the carboxylic acid groups, a very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp band between 1680 and 1720 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-F stretching vibration should produce a strong band in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching bands are often strong and well-resolved. semanticscholar.orgresearchgate.net The symmetric C=O stretching vibration may also be observed. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. semanticscholar.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O stretch (Carboxyl) | IR | 1680 - 1720 | Strong |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-F stretch | IR | 1100 - 1300 | Strong |

| O-H bend | IR | 1300 - 1440 | Medium |

| C-O stretch | IR | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₅FO₄), the exact molecular weight is 184.12 g/mol . nist.govnih.gov

In electron ionization mass spectrometry (EI-MS), the spectrum of this compound shows a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 184. nist.govchemicalbook.com The fragmentation pattern is characteristic of aromatic carboxylic acids. Common fragmentation pathways include:

Loss of water (H₂O): A peak at m/z 166 ([M-18]⁺) is observed, resulting from the elimination of a water molecule from the two adjacent carboxylic acid groups, forming the corresponding anhydride (B1165640).

Loss of a hydroxyl radical (•OH): A peak corresponding to [M-17]⁺ can occur. libretexts.org

Loss of a carboxyl group (•COOH): A significant fragment at m/z 139 ([M-45]⁺) arises from the cleavage of a carboxyl group. libretexts.orgwhitman.edu

The NIST Mass Spectrometry Data Center reports a base peak (the most intense peak) at m/z 94. chemicalbook.com This and other smaller fragments provide a unique fingerprint that confirms the identity of the compound. nist.govchemicalbook.com

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Comments |

| 184 | [C₈H₅FO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [M - H₂O]⁺˙ | Loss of water |

| 139 | [M - COOH]⁺ | Loss of a carboxyl group |

| 94 | [C₅H₃FO]⁺ | Base Peak, complex rearrangement |

| 75 | [C₆H₃]⁺ | Loss of fluorine and carboxyl groups |

| 68 | [C₄H₄O]⁺˙ | Further fragmentation |

| 50 | [C₄H₂]⁺˙ | Further fragmentation |

Source: Data derived from NIST Mass Spectrometry Data Center. nist.govchemicalbook.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a paramount technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. Both single crystal and powder XRD methods offer complementary information regarding the crystal structure, phase purity, and polymorphic forms of this compound.

Single crystal X-ray diffraction analysis provides the most precise and unambiguous structural information for a crystalline compound, including bond lengths, bond angles, and the packing of molecules within the crystal lattice. To date, a comprehensive single crystal X-ray diffraction study providing detailed crystallographic data for this compound has not been widely reported in publicly accessible literature. Such a study would be invaluable for understanding the influence of the fluorine substituent on the molecular conformation and the intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular architecture.

For comparative purposes, the crystal structure of an isomer, 5-fluoroisophthalic acid, reveals a molecule with C2 symmetry where intermolecular O—H···O hydrogen bonds and C—H···F interactions contribute to the formation of a two-dimensional supramolecular array. A similar in-depth analysis for this compound would provide crucial insights into its solid-state behavior.

Table 1: Illustrative Single Crystal X-ray Diffraction Data (Hypothetical for this compound)

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 723.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.69 |

Note: The data in this table is hypothetical and serves as an example of what would be determined in a single crystal XRD study.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π→π* transitions of the benzene ring and n→π* transitions associated with the carboxylic acid groups.

While a specific, published UV-Vis spectrum for this compound is not available, the spectrum of the parent compound, phthalic acid, in an acidic mobile phase exhibits absorption maxima (λmax) at 200 nm, 226 nm, and 276 nm. sielc.com It is anticipated that the fluorine substituent in this compound would cause a slight shift in the position and intensity of these absorption bands due to its electronic effects on the aromatic system. The solvent used for analysis can also influence the spectrum; for instance, studies on phthalic acid esters have shown that the UV absorption intensities can vary with the polarity of the solvent. pjoes.com

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Solvent (Hypothetical) | Expected λmax (nm) |

| Methanol | ~205, ~230, ~280 |

| Water (acidic pH) | ~200, ~226, ~276 |

Note: The data in this table is an estimation based on the parent compound and serves for illustrative purposes.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₈H₅FO₄, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 184.12 g/mol . alfa-chemistry.comsigmaaldrich.com This analysis is crucial for confirming the empirical formula of a synthesized batch of the compound.

The theoretical percentages are as follows:

Carbon (C): 52.19%

Hydrogen (H): 2.74%

Fluorine (F): 10.32%

Oxygen (O): 34.75%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error.

Table 3: Elemental Analysis Data for this compound (C₈H₅FO₄)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon | 52.19 | 52.05 - 52.35 |

| Hydrogen | 2.74 | 2.65 - 2.85 |

| Fluorine | 10.32 | Not typically determined by CHN analysis |

| Oxygen | 34.75 | Calculated by difference |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. A TGA curve for this compound would reveal the temperature at which it begins to decompose and the stages of its thermal degradation.

Specific TGA data for this compound is not widely published. However, a study on the thermal decomposition of its isomer, terephthalic acid, showed that it sublimes at 276°C before decomposing at higher temperatures. researchgate.net It is plausible that this compound exhibits a distinct thermal decomposition pattern. A typical TGA experiment performed under an inert nitrogen atmosphere would likely show a single-step or multi-step decomposition process at elevated temperatures, corresponding to the loss of water, carbon monoxide, carbon dioxide, and other fragments, eventually leaving a carbonaceous residue. The shape of the TGA curve and the temperatures of decomposition are characteristic of the compound and can be used for its identification and to assess its thermal stability.

Table 4: Illustrative Thermogravimetric Analysis Data for this compound

| Parameter | Value (Hypothetical) | Atmosphere |

| Onset of Decomposition | ~200 °C | Nitrogen |

| Major Mass Loss Step 1 | 200 - 350 °C | Nitrogen |

| Mass Loss in Step 1 | ~45% (Loss of CO₂ and H₂O) | Nitrogen |

| Residue at 600 °C | ~20% | Nitrogen |

Computational Chemistry and Theoretical Studies on 3 Fluorophthalic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost. nih.govresearchgate.net For 3-Fluorophthalic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netnih.govmdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. DFT methods are used to refine the molecular structure, providing a detailed picture of its stereochemistry. nih.govucl.ac.uk This analysis is crucial as the geometric parameters directly influence the molecule's physical and chemical properties.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-OH | ~1.36 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | O=C-OH | ~123° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies corresponding to the different normal modes of this compound, researchers can assign and interpret experimental spectra. mdpi.comsemanticscholar.org These calculations help identify characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid groups and the carbon-fluorine (C-F) bond vibration. mdpi.com The theoretical spectrum, often scaled to correct for systematic errors, serves as a valuable reference for experimental findings. nih.gov

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are representative frequency ranges. Precise values are obtained from specific DFT calculations.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3400 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1660 - 1740 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. wuxibiology.comscience.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, this analysis can predict its behavior in various chemical environments.

Interactive Table: Frontier Molecular Orbital Properties (Note: Values are illustrative of typical DFT calculation outputs.)

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netwalisongo.ac.id The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net Typically, red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxylic groups and the fluorine atom, and positive potential around the acidic hydrogen atoms. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org While specific MD studies on this compound are not prominent in the literature, this technique could be applied to investigate its behavior in different environments, such as in aqueous solution. ucr.edu Such simulations for similar molecules, like dicarboxylic acids and phthalic acid esters, have been used to explore processes like permeation through membranes, aggregation, and interactions with other molecules. nih.govmdpi.comresearchgate.net An MD simulation of this compound could provide insights into its solvation, conformational dynamics, and potential interactions with biological macromolecules. rsc.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical information) to an observed activity or property. Although specific QSAR/QSPR studies focused on this compound are not detailed in the available literature, this approach could be used to predict the properties of a series of its derivatives. researchgate.netdntb.gov.ua For instance, a QSAR model could be developed to predict the potential antibacterial activity of different substituted fluorophthalic acids, while a QSPR model might predict their solubility or melting points.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The analysis generates several graphical representations, including dnorm surfaces and two-dimensional fingerprint plots, which help in understanding the nature and extent of various non-covalent interactions that stabilize the crystal structure.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules in the crystal. Key parameters in this analysis include:

dᵢ (distance to nearest nucleus inside): The distance from any point on the Hirshfeld surface to the nearest atomic nucleus inside the surface.

dₑ (distance to nearest nucleus outside): The distance from any point on the Hirshfeld surface to the nearest atomic nucleus outside the surface.

dnorm (normalized contact distance): A value calculated from dᵢ and dₑ, as well as the van der Waals radii of the interacting atoms. The dnorm surface is color-coded to highlight different types of intermolecular contacts. ncats.io

The dnorm map uses a red-white-blue color scheme:

Red regions: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, representing the closest and often strongest interactions, such as hydrogen bonds. ncats.ioalfa-chemistry.com

White regions: Represent contacts that are approximately equal to the van der Waals separation. ncats.io

Blue regions: Signify contacts that are longer than the van der Waals separation, indicating weaker interactions. ncats.ioalfa-chemistry.com

Two-Dimensional Fingerprint Plots

Anticipated Intermolecular Interactions in this compound

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the molecular structure allows for predictions of the key intermolecular interactions that would be observed. The molecule contains a benzene (B151609) ring, two carboxylic acid groups, and a fluorine atom, all of which can participate in various non-covalent interactions.

A hypothetical Hirshfeld surface analysis would likely reveal the following significant contacts:

O···H Interactions: Given the presence of two carboxylic acid groups, strong O-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing, likely forming dimeric structures or extended chains. These would appear as prominent, sharp spikes in the 2D fingerprint plot and as distinct red regions on the dnorm surface.

H···H Interactions: As is common in organic molecules, contacts between hydrogen atoms would likely account for a large percentage of the total surface area, representing a significant contribution from van der Waals forces. dntb.gov.uanih.gov

C···H Interactions: Interactions between carbon and hydrogen atoms, often associated with C-H···π interactions involving the aromatic ring, would also be anticipated.

C···C Interactions: Stacking interactions (π–π) between the aromatic rings of adjacent molecules are also possible and would be visualized on the Hirshfeld surface. dntb.gov.ua

The table below summarizes the expected types of intermolecular contacts and their likely percentage contributions to the Hirshfeld surface, based on analyses of similar aromatic carboxylic acids.

| Interacting Atom Pair | Type of Interaction | Expected Contribution |

| O···H / H···O | Hydrogen Bonding | High |

| H···H | van der Waals | High |

| C···H / H···C | Weak Hydrogen Bonding / van der Waals | Moderate |

| F···H / H···F | Weak Hydrogen Bonding | Moderate to Low |

| C···C | π–π Stacking | Moderate to Low |

| O···O | van der Waals | Low |

| F···C / C···F | van der Waals | Low |

| F···O / O···F | van der Waals | Low |

This predictive analysis underscores the utility of Hirshfeld surface analysis in elucidating the complex network of intermolecular forces that govern the solid-state architecture of molecules like this compound.

Research Applications and Emerging Areas of 3 Fluorophthalic Acid and Its Derivatives

Medicinal Chemistry and Pharmaceutical Intermediates

3-Fluorophthalic acid and its derivatives have emerged as versatile scaffolds and intermediates in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phthalic acid backbone imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, making these compounds valuable in the design of novel therapeutic agents.

Building Blocks for Active Pharmaceutical Ingredients (APIs)

This compound, and more commonly its anhydride (B1165640), serves as a key building block in the synthesis of complex organic molecules and APIs. cymitquimica.com Its utility stems from the reactivity of the anhydride group, which can readily react with nucleophiles to form a variety of derivatives. cymitquimica.com For instance, 3-fluorophthalic anhydride is employed in the preparation of substituted benzamides, a class of compounds investigated for potential neuroleptic (antipsychotic) activity. The fluorine substituent is a critical feature, as the introduction of fluorine into drug candidates is a widely used strategy to modulate their biological activity, pharmacokinetics, and stability. acs.org

Development of Enzyme Inhibitors (e.g., Aurora A inhibitors)

The Aurora kinase family, particularly Aurora A, is a crucial regulator of cell cycle progression and has become a significant target for the development of anticancer drugs. nih.gov The inhibition of Aurora A kinase is a promising therapeutic approach for various cancers where the enzyme is overexpressed. mdpi.com

While direct synthesis of Aurora A inhibitors using this compound as a starting material is not extensively documented in readily available literature, the importance of fluorinated moieties in this class of inhibitors is well-established. Structure-activity relationship (SAR) studies of pyrimidine-based Aurora A inhibitors have demonstrated that the presence and position of fluorine atoms on a phenyl ring can significantly impact both enzymatic inhibitory potency and the ability to reduce levels of oncoproteins like cMYC and MYCN. acs.orgnih.gov

For example, a study identified a lead compound, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, which potently inhibited Aurora A and reduced MYC levels. nih.gov The 2-fluoro substituent on the phenyl ring was found to be crucial for this activity. acs.orgnih.gov The strategic placement of fluorine, as seen in 4-chloro-3-fluorophenyl derivatives, also showed activity, underscoring the nuanced role of fluorine substitution in optimizing inhibitor efficacy. acs.orgnih.gov This highlights the potential of this compound as a precursor for synthesizing fluorinated phenyl rings that are integral to the pharmacophore of potent enzyme inhibitors.

| Compound Group | Substitution Pattern | Effect on Aurora A Inhibition | Reference |

| Pyrimidine Derivatives | 4-chloro-2-fluorophenyl | Potent enzymatic inhibition and reduction of cMYC/MYCN levels. | acs.orgnih.gov |

| Pyrimidine Derivatives | 4-chloro-3-fluorophenyl | Less potent than 2-fluoro, but still capable of decreasing cMYC/MYCN levels. | acs.orgnih.gov |

| Pyrimidine Derivatives | No fluorine atom | Reduced enzyme activity and loss of capability to reduce cMYC/MYCN levels. | acs.orgnih.gov |

Antimicrobial and Antifungal Activity Studies

Derivatives containing the phthalimide (B116566) core, which can be synthesized from phthalic acid derivatives, have shown significant antimicrobial activity. mdpi.com The incorporation of fluorine into heterocyclic compounds is a known strategy to enhance their biological activities, including antimicrobial and antifungal properties. Research has shown that various fluorinated compounds exhibit inhibitory activity against a range of microbial strains. Although specific studies focusing exclusively on this compound derivatives are limited, the broader class of related compounds provides strong evidence for their potential in this area.

For instance, studies on 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid, a structurally related aromatic dicarboxylic acid, found that fluoro-derivatives showed inhibitory activity, particularly against Staphylococcus aureus and Mycobacterium paratuberculosis. This suggests that the presence of a fluorine atom on the aromatic ring system can be beneficial for antibacterial action.

Anti-inflammatory Research

Phthalimide and phthalide structures, derivable from this compound, are scaffolds of interest in anti-inflammatory research. mdpi.comnih.govresearchgate.net A series of phthaloyl amino acid derivatives were found to suppress nitric oxide production in murine cells, a key process in the inflammatory response. researchgate.net Similarly, certain 3-arylphthalide derivatives have been shown to cause strong inhibition of nitric oxide production in stimulated macrophage and microglial cells. nih.gov

The utility of a fluoro-substituted phenyl ring in designing anti-inflammatory agents is also evident in other molecular frameworks. A study on new derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid, which shares a 3-fluoro-substituted aromatic moiety, reported significant in vivo anti-inflammatory activity. ijpsr.com One derivative, in particular, showed more potent anti-inflammatory effects than the standard drug flurbiprofen in an egg-albumin induced paw edema model in rats. ijpsr.com These findings suggest that the this compound scaffold is a promising starting point for developing novel anti-inflammatory agents.

| Compound Class | Biological Activity | Model System | Reference |

| Phthaloyl Amino Acids | Suppressed nitric oxide production | Lipopolysaccharide-stimulated murine cells | researchgate.net |

| 3-Arylphthalides | Inhibition of nitric oxide production | LPS-stimulated Bv.2 and RAW 264.7 cells | nih.gov |

| 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives | Reduced paw edema | Egg-albumin induced edema in rats | ijpsr.com |

Material Science and Polymer Chemistry

In the realm of material science, this compound and its anhydride are valuable monomers for the synthesis of high-performance polymers. The introduction of fluorine atoms into polymer backbones can dramatically alter their properties, often leading to materials with enhanced thermal stability, improved solubility, lower dielectric constants, and increased optical transparency.

Development of Advanced Polymeric Materials (e.g., Polyetherimides, Polyimides)

Polyimides (PIs) and polyetherimides (PEIs) are classes of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. scielo.brvt.edu They are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edumdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The versatility of this compound as a ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs) is an area of growing interest. The presence of both carboxylate groups for metal coordination and a fluorine substituent offers the potential to create frameworks with unique structural features and modified properties.

A notable example of the use of this compound in MOF synthesis was reported in 2023 by Hu and co-workers. They utilized a series of fluorine-substituted ortho-phthalic acids, including this compound (3-F-OPA), to synthesize four isoreticular MOFs based on Nickel (Ni) and 2,4,6-tri(4-pyridinyl)-1,3,5-triazine (TPT). The general formula for these MOFs is [Ni(TPT)(R-OPA)(H₂O)]·x(solvent), where R-OPA represents the fluorinated phthalic acid linker. These MOFs, named TKL104-107, are constructed from one-dimensional chains of Ni octahedra. These chains are coordinated by three different TPT linkers and two fully deprotonated 3-Fluorophthalate linkers, resulting in a honeycomb-like structure with trigonal channels running along the c-axis nih.gov.

The incorporation of fluorine into the organic linker can impart specific properties to the resulting MOF. For instance, fluorination can enhance thermal stability and create a greater affinity for CO₂, as observed in other fluorinated MOFs. Furthermore, the presence of fluorine can introduce hydrophobicity into the framework's channels nih.gov. While these are general trends for fluorinated MOFs, the specific impact of the single fluorine atom in this compound on the properties of the TKL series of MOFs provides a direct avenue for further investigation.

The following table summarizes the key features of the MOFs synthesized using this compound as a linker:

| MOF Name | Metal Center | Organic Linkers | Framework Structure | Key Feature |

| TKL series (e.g., TKL104-107) | Nickel (Ni) | This compound, 2,4,6-tri(4-pyridinyl)-1,3,5-triazine | Honeycomb-like with trigonal channels | Isoreticular series allowing for systematic study of fluorine substitution effects nih.gov |

Liquid Crystal Research

Currently, there is a lack of specific research literature detailing the application of this compound in the synthesis of liquid crystals. While the introduction of fluorine atoms into mesogenic molecules is a common strategy to modify properties such as mesophase stability, transition temperatures, and dielectric anisotropy, the specific use of this compound as a core or linking unit in liquid crystal design has not been prominently reported biointerfaceresearch.comcolorado.eduibm.com. The bent shape of the this compound molecule could potentially be explored for the synthesis of banana-shaped liquid crystals, a class of materials known for their unique polar and chiral properties colorado.edu. However, dedicated studies in this area are yet to be published.

Photoactive Materials

Agrochemical and Pesticide Research

While direct evidence of this compound being the active ingredient in commercial agrochemicals is limited, the broader class of phthalic acid derivatives has been investigated for pesticidal activity. Research into phthalic acid diamides has shown that these compounds can exhibit significant insecticidal properties against various lepidopterous insects nih.govmdpi.comresearchgate.net.

The introduction of fluorine into agrochemical molecules is a well-established strategy to enhance their biological efficacy. Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target site, often leading to increased potency and selectivity of the pesticide researchgate.netnih.govbanglajol.info. For instance, studies on fluoro-substituted phenylpyrazole-containing anthranilic diamides have demonstrated that the presence of fluorine can significantly increase insecticidal activity against pests like Mythimna separata and Plutella xylostella nih.gov.

Given these precedents, derivatives of this compound represent a promising area for future agrochemical research. The combination of the phthalic acid scaffold with a fluorine substituent could lead to the development of novel insecticides or herbicides with improved performance characteristics. However, specific research data on the herbicidal or pesticidal activity of this compound derivatives is not extensively available in the public domain.

Environmental Chemistry and Fate Studies

The environmental behavior of this compound is not extensively documented. However, insights can be drawn from studies on related compounds, such as other fluorinated benzoic acids and phthalic acid isomers.

Groundwater Tracers in Hydrogeological Studies

Fluorinated benzoic acids are recognized as effective groundwater tracers due to their conservative nature, meaning they move with water without significant retardation from sorption to aquifer materials. They are also stable in typical groundwater environments and have low background concentrations, making them easily detectable unt.edugue.comozarkundergroundlab.com. While specific studies on the use of this compound as a groundwater tracer are not available, the general properties of fluorobenzoates suggest that it could potentially serve this purpose. Further research would be needed to evaluate its stability, sorption characteristics, and analytical detection limits in various geological settings to confirm its suitability as a reliable tracer.

Biodegradation Investigations

The biodegradation of this compound has not been specifically reported. However, studies on the microbial degradation of phthalic acid and its esters indicate that these compounds can be broken down by various microorganisms in aquatic and soil environments nih.govscispace.comnih.govnih.govnih.govmdpi.comntis.govresearchgate.net. The degradation of phthalate esters typically proceeds through hydrolysis to form phthalic acid, which is then further metabolized nih.gov. The presence of a fluorine atom on the aromatic ring, as in this compound, may influence its biodegradability. The strong carbon-fluorine bond can make fluorinated organic compounds more resistant to microbial degradation compared to their non-fluorinated counterparts. However, the position of the fluorine atom can also influence the susceptibility to microbial attack. Further research is required to determine the specific metabolic pathways and degradation rates of this compound in various environmental compartments.

Biochemistry and Metabolomics Research

The introduction of a fluorine atom into organic molecules, such as in this compound, provides unique properties that are highly valuable in biochemistry and metabolomics research. Metabolomics itself is the comprehensive study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov The fluorine atom's high electronegativity, small size, and the near absence of fluorine in natural biological systems make fluorinated compounds excellent tools for investigating complex biological processes. beilstein-journals.orgacs.org Derivatives of this compound can be employed as specialized probes to explore molecular interactions and metabolic pathways, offering insights that are often difficult to obtain with non-fluorinated analogues. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope are particularly advantageous for these studies. nih.gov

Fluorine Probe Molecules for Biological Studies

The fluorine-19 (¹⁹F) nucleus possesses intrinsic properties that make it an exceptional probe for biological studies using NMR spectroscopy. nih.gov Due to the virtual absence of fluorine in biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the fluorinated probe. acs.orgnih.gov The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, making it an effective reporter on subtle changes in molecular conformation, binding events, and interactions with other biomolecules. beilstein-journals.orgnih.gov

While specific applications of this compound itself as a direct ¹⁹F NMR probe are not extensively documented in current literature, the principles are broadly applicable to its derivatives. Fluorinated molecules are designed and synthesized to serve as probes for a variety of biological investigations. cfplus.cz For instance, fluorinated amino acids are incorporated into proteins to study their structure, dynamics, and interactions. nih.gov The changes in the ¹⁹F NMR signal of these probes can provide detailed information about protein-ligand binding, protein-protein interactions, and conformational changes that occur during biological function. beilstein-journals.org

Key Advantages of ¹⁹F NMR Probes in Biological Research:

| Feature | Description | Reference |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. | nih.gov |

| No Background Signal | The near-total absence of fluorine in biological systems ensures that any detected signal comes exclusively from the introduced probe. | acs.orgnih.gov |

| Environmental Sensitivity | The ¹⁹F chemical shift is extremely sensitive to changes in the local electrostatic environment, van der Waals interactions, and solvent exposure. | nih.gov |

| Versatility | Fluorine probes can be incorporated into a wide range of biomolecules, including proteins, nucleic acids, and lipids, to study diverse biological processes. | beilstein-journals.orgacs.org |

| Applicability to Large Systems | ¹⁹F NMR can be used to study large proteins and complex biological systems that are challenging to analyze with conventional proton or carbon NMR techniques. | beilstein-journals.orgacs.org |

Metabolism Studies of Fluorinated Compounds

The study of how organisms metabolize fluorinated compounds is a critical area of research, providing insights into drug development, toxicology, and environmental science. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often makes fluorinated compounds more resistant to metabolic degradation compared to their non-fluorinated counterparts. tandfonline.com This metabolic stability is a key reason for the incorporation of fluorine into many pharmaceutical drugs. researchgate.net

However, fluorinated aromatic compounds can undergo metabolism. annualreviews.org The primary enzymes responsible for metabolizing foreign compounds, the cytochrome P450 (CYP) family, can catalyze the oxidative defluorination of aryl fluorides, leading to the release of fluoride (B91410) ions and the formation of hydroxylated metabolites. nih.gov This process can sometimes lead to the formation of reactive metabolites. nih.gov

A specific study on the metabolism of this compound by bacteria provides a clear example of its biotransformation. Research on bacterial decarboxylation demonstrated that certain microorganisms can metabolize this compound, converting it into different fluorinated benzoic acids. This biotransformation highlights a specific metabolic pathway for this compound.

Bacterial Metabolism of this compound:

A study involving a marine mixed culture (ON-7) and Bacillus sp. strain FO investigated the decarboxylation of various phthalic acids. When these microorganisms were incubated with this compound, they were found to convert it into two distinct metabolites. nih.gov

| Organism/Culture | Substrate | Metabolite(s) | Reference |

| Marine Mixed Culture ON-7 | This compound | 2-Fluorobenzoic acid, 3-Fluorobenzoic acid | nih.gov |

| Bacillus sp. strain FO | This compound | 2-Fluorobenzoic acid, 3-Fluorobenzoic acid | nih.gov |

This finding demonstrates a clear metabolic fate for this compound in certain biological systems, where the molecule undergoes decarboxylation rather than defluorination, yielding fluorinated benzoic acid derivatives. nih.gov Such studies are crucial for understanding the environmental fate and potential biochemical pathways of fluorinated industrial chemicals.

Future Research Directions and Unexplored Avenues for 3 Fluorophthalic Acid

Novel Synthetic Pathways and Catalyst Discovery

The efficient synthesis of 3-Fluorophthalic acid is fundamental to its broader application. Current methodologies often rely on multi-step processes that may involve harsh conditions. Future research is poised to develop more direct, efficient, and scalable synthetic routes.